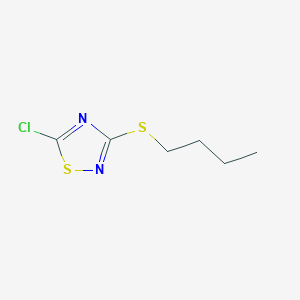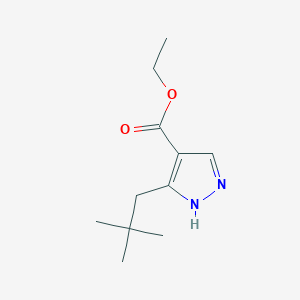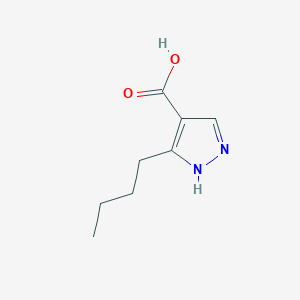![molecular formula C13H13ClN2O2 B6350073 Ethyl 5-[(4-chlorophenyl)methyl]-1H-pyrazole-4-carboxylate CAS No. 2282763-95-3](/img/structure/B6350073.png)
Ethyl 5-[(4-chlorophenyl)methyl]-1H-pyrazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-[(4-chlorophenyl)methyl]-1H-pyrazole-4-carboxylate is a chemical compound with the linear formula C13H13ClN2O2 . It has a molecular weight of 264.714 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C13H13ClN2O2 . This indicates that the compound consists of 13 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms .科学研究应用
Ethyl 5-[(4-chlorophenyl)methyl]-1H-pyrazole-4-carboxylate has been studied for its potential applications in drug discovery, biochemistry, and physiology. It has been studied for its ability to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been investigated for its potential to modulate the activity of the enzyme monoamine oxidase A (MAO-A), which is involved in the breakdown of monoamine neurotransmitters such as serotonin and dopamine. This compound has also been studied for its potential to act as an antioxidant and for its ability to modulate the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins.
作用机制
The mechanism of action of Ethyl 5-[(4-chlorophenyl)methyl]-1H-pyrazole-4-carboxylate has been studied extensively in the scientific community. It is believed that this compound acts as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound is also believed to act as an inhibitor of the enzyme monoamine oxidase A (MAO-A), which is involved in the breakdown of monoamine neurotransmitters such as serotonin and dopamine. In addition, this compound is believed to act as an antioxidant and to modulate the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of organisms. Studies in rats have shown that this compound is able to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase leads to an increase in the concentration of acetylcholine in the brain, which can have a variety of effects on behavior and cognition. This compound has also been shown to modulate the activity of the enzyme monoamine oxidase A (MAO-A), which is involved in the breakdown of monoamine neurotransmitters such as serotonin and dopamine. In addition, this compound has been shown to act as an antioxidant and to modulate the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins.
实验室实验的优点和局限性
The advantages of using Ethyl 5-[(4-chlorophenyl)methyl]-1H-pyrazole-4-carboxylate in laboratory experiments include its ability to inhibit the enzyme acetylcholinesterase, its ability to modulate the activity of the enzyme monoamine oxidase A (MAO-A), and its ability to act as an antioxidant and modulate the activity of the enzyme cyclooxygenase-2 (COX-2). However, there are some limitations to using this compound in laboratory experiments. These include the need for an anhydrous environment for the synthesis of this compound, the need for precise control of temperature during the synthesis, and the need for careful handling of the compound due to its potential toxicity.
未来方向
The potential applications of Ethyl 5-[(4-chlorophenyl)methyl]-1H-pyrazole-4-carboxylate in the scientific research community are vast and varied. Further research is needed to investigate the effects of this compound on other enzymes and pathways, as well as its potential therapeutic applications. In addition, further research is needed to investigate the potential toxicity of this compound and to develop more efficient and cost-effective synthesis methods. Finally, further research is needed to investigate the potential applications of this compound in drug discovery and development.
合成方法
The synthesis of Ethyl 5-[(4-chlorophenyl)methyl]-1H-pyrazole-4-carboxylate has been studied extensively in the scientific community and is typically achieved through a Grignard reaction. The Grignard reaction involves the addition of a Grignard reagent to a carbonyl group, which is then followed by a hydrolysis step to form the desired product. The Grignard reagent used in the synthesis of this compound is ethylmagnesium bromide. The reaction is typically carried out in an anhydrous environment, such as anhydrous ethanol or toluene, at a temperature of approximately 0°C.
属性
IUPAC Name |
ethyl 5-[(4-chlorophenyl)methyl]-1H-pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-2-18-13(17)11-8-15-16-12(11)7-9-3-5-10(14)6-4-9/h3-6,8H,2,7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLAVFDHFKNCHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloro-3-[(2-methoxyethyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6349991.png)

![5-Chloro-3-[(3-methylbutyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6350015.png)
![5-Chloro-3-[(2-phenoxyethyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6350019.png)
![5-Chloro-3-[(2-methylpropyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6350022.png)
![5-Chloro-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B6350030.png)
![5-Chloro-3-{[(3-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B6350038.png)

![Ethyl 5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate](/img/structure/B6350070.png)

![Ethyl 5-[(4-bromophenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B6350088.png)

![5-[(4-Fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B6350105.png)
